NoName

描述

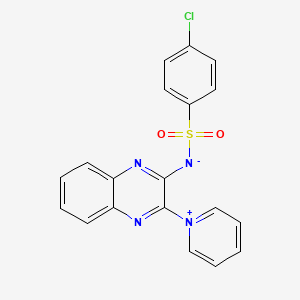

(4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.9 g/mol. The purity is usually 95%.

The exact mass of the compound NoName is 396.0447745 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

交通与技术: Günthermann、Simpson 和 Roggen (2020) 讨论了使用生成对抗网络 (GAN) 方法从智能手机运动传感器数据识别交通方式。这项研究是团队 noname 参与的 2020 年 Sussex-Huawei 运动交通 (SHL) 识别挑战的一部分。他们的方法包括识别智能手机在人体上的位置并训练特定于位置的模型 (Günthermann, Simpson, & Roggen, 2020).

气候研究: Schroder (2021) 对全球气候特征及其对美国龙卷风频率的影响进行了一项研究。这项研究量化了前兆海面温度 (SST) 和海平面气压 (SLP) 变量与大龙卷风爆发相关的局部极端 CAPE 和切变之间的关系 (Schroder, 2021).

天文观测: Qu、Yurchenko 和 Tennyson (2021) 提供了一份名为 XABC 的准确一氧化氮线列表,涵盖了其纯旋转、振动和转振光谱。这份线列表是对 ExoMol this compound 线列表的重大更新,可用于分析地球、金星或火星上的大气 NO,以及其他天文观测 (Qu, Yurchenko, & Tennyson, 2021).

地理信息系统 (GIS): Poi、Samanta 和 Sekac (2021) 利用 GIS 和多准则评估技术开发了一个巴布亚新几内亚山区道路连通性的选址适宜性模型。本研究特别关注盐诺马内卡里穆伊区 (Poi, Samanta, & Sekac, 2021).

属性

IUPAC Name |

(4-chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c20-14-8-10-15(11-9-14)27(25,26)23-18-19(24-12-4-1-5-13-24)22-17-7-3-2-6-16(17)21-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQSRDPLWXCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3N=C2[N-]S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [H]A-585539 is a selective high-affinity agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR). [] This means it binds to and activates this receptor subtype.

ANone: Activation of α7 nAChRs can influence various cellular processes, including:

- Regulation of interneuron excitability []

- Modulation of neurotransmitter release (both excitatory and inhibitory) []

- Contribution to neuroprotective effects []

- Regulation of calcium influx due to the receptor's high calcium permeability []

A: Yes, studies using a chimeric α7/5-hydroxytryptamine type-3 receptor have shown that the N-terminal domain of the α7 nAChR is sufficient to reproduce the binding pharmacology of [H]A-585539. []

ANone: The provided research abstracts do not consistently disclose the molecular formula, weight, or spectroscopic data for compounds labeled as "NoName." This information is crucial for unambiguous identification and characterization.

A: The composition of Cassia mimosoides var. This compound (M.) essential oil changes during storage at both 4°C and 25°C. [] Specific changes include:

- Increase in certain terpenes: Camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene increase during the initial storage phase. []

- Pentanal increase at 25°C: A significant increase in pentanal content is observed at 25°C. []

- Changes in other components: Cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase, while β-elemol, cedrol, and β-eudesmol decrease during storage. []

- Phthalide stability: Phthalides, the predominant components, remain relatively stable at 4°C but increase after the first week at 25°C. []

ANone: The provided abstracts do not contain information related to catalytic properties or applications of any compound labeled "this compound."

A: Researchers used the Schrödinger molecular modeling suite (2020_4) to investigate 2,4-disubstituted imidazopyridines. [] The study involved:

- Atom-based 3D-QSAR modeling: This approach correlated molecular structure with anti-malarial activity. []

- Molecular docking: This technique predicted the binding interactions between the compounds and their biological targets. []

- In-silico ADMET analysis: This assessment predicted the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds. []

- Ligand-based virtual screening: This method identified potential novel anti-malarial candidates from chemical databases. []

- Theoretical analysis: This analysis likely involved quantum chemical calculations to investigate electronic properties and reactivity. []

A: Researchers employed IBM BIGGMOLI [] in conjunction with a program referred to as "this compound" [] for CI calculations. [, ] While the specific details of the "this compound" program are not provided, these calculations aimed to determine electronic structures and properties of molecules. [, ]

ANone: The provided research abstracts do not provide details about the stability and formulation strategies for any compound labeled "this compound."

ANone: The provided research abstracts do not offer information on SHE (Safety, Health, and Environment) regulations regarding the compounds.

A: While the provided research abstracts do not detail specific in vitro or in vivo efficacy data for compounds explicitly named "this compound," some studies allude to broader research efforts. For example, research on α7 nAChR agonists like [H]A-585539 points towards their potential in addressing cognitive deficits. [] Further investigation within the original research articles is necessary to uncover specific efficacy data and experimental methodologies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate](/img/structure/B3693562.png)

![3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3693571.png)

![3-{2-[(4-acetylphenyl)amino]-1,3-thiazol-4-yl}-6-chloro-2H-chromen-2-one](/img/structure/B3693580.png)

![4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B3693589.png)

![7-[(4-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B3693594.png)

![8-Methoxy-3-(6-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one](/img/structure/B3693608.png)

![1-(4-chlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3693621.png)

![3-[(4-nitrobenzyl)thio]-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B3693628.png)

![6-methoxy-3-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3693640.png)

![methyl {[8-methyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B3693650.png)

![2-Methyl-3-phenoxy-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B3693656.png)

![4-[(2-bromobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3693661.png)

![methyl 5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3693672.png)